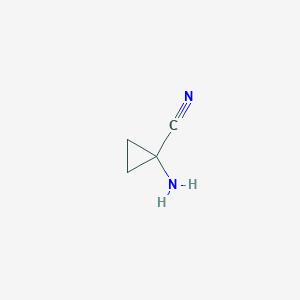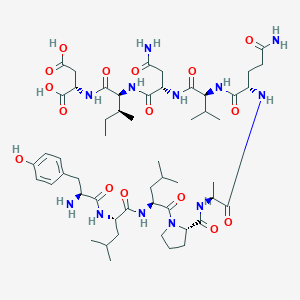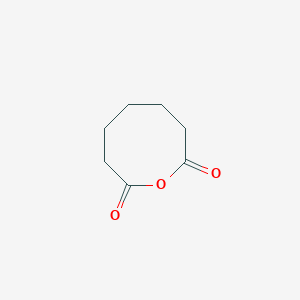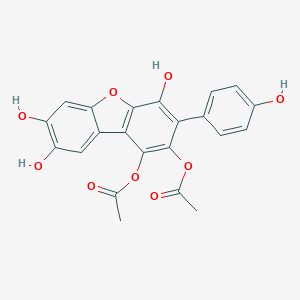
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid, also known as DCSNA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of nicotinic acid derivatives and has been studied for its ability to modulate different biological pathways.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid involves the activation of different signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis, and the modulation of immune responses. Additionally, 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in lab experiments is its ability to modulate different biological pathways, which makes it a versatile tool for studying various diseases. However, one of the limitations of using 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid. One area of research is the development of novel drug formulations that can enhance the solubility and bioavailability of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid. Another area of research is the identification of specific molecular targets of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
In conclusion, 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has the ability to modulate different biological pathways, which makes it a versatile tool for studying various diseases. However, further research is needed to explore the full potential of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in various diseases, and to overcome the limitations associated with its use in lab experiments.
Synthesemethoden
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorothiophene with sodium hydride, followed by the reaction with ethyl 2-bromoisobutyrate. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including sodium hydroxide, hydrochloric acid, and nitric acid. The final product is obtained by the reaction of the intermediate compound with nicotinic acid.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has the ability to modulate different biological pathways, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses.
Eigenschaften
CAS-Nummer |
181527-55-9 |
|---|---|
Produktname |
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid |
Molekularformel |
C12H7Cl2NO2S |
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO2S/c13-7-3-4-9(14)10(6-7)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
InChI-Schlüssel |
TYEMHXCHVTYDMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Synonyme |
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



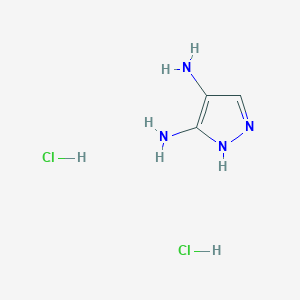
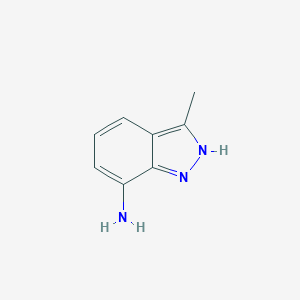
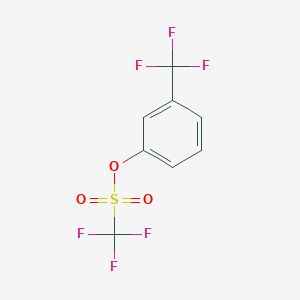
![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)
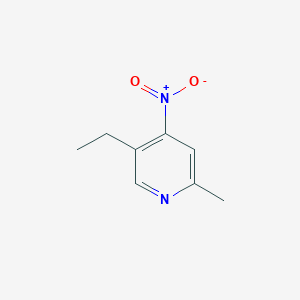
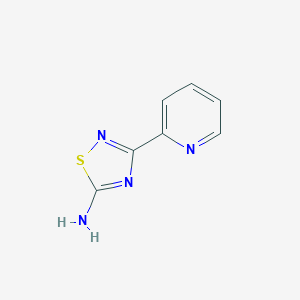
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
